molecular formula C9H10O2S B3392143 2'-Mercapto-6'-methoxyacetophenon CAS No. 83080-84-6

2'-Mercapto-6'-methoxyacetophenon

Cat. No.: B3392143
CAS No.: 83080-84-6
M. Wt: 182.24 g/mol
InChI Key: UPIFWAQTPPDHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Mercapto-6’-methoxyacetophenon is an organic compound with the molecular formula C9H10O2S It is characterized by the presence of a methoxy group (-OCH3) and a mercapto group (-SH) attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Mercapto-6’-methoxyacetophenon typically involves the following steps:

    Starting Material: The synthesis begins with 2’-methoxyacetophenone.

    Thioether Formation: The methoxyacetophenone undergoes a nucleophilic substitution reaction with a thiol reagent, such as thiourea, under basic conditions to introduce the mercapto group.

    Hydrolysis: The intermediate product is then hydrolyzed to yield 2’-Mercapto-6’-methoxyacetophenon.

Reaction Conditions:

    Temperature: The reactions are generally carried out at moderate temperatures (50-80°C).

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide are often used.

Industrial Production Methods: In an industrial setting, the production of 2’-Mercapto-6’-methoxyacetophenon may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Types of Reactions:

    Oxidation: 2’-Mercapto-6’-methoxyacetophenon can undergo oxidation reactions to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or mercapto groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: Disulfides, sulfoxides.

    Reduction Products: Alcohols, thiols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2’-Mercapto-6’-methoxyacetophenon has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 2’-Mercapto-6’-methoxyacetophenon involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, proteins, and nucleic acids.

    Pathways Involved: The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2’-Methoxyacetophenone: Lacks the mercapto group, making it less reactive in certain biochemical applications.

    4’-Methoxyacetophenone: The methoxy group is positioned differently, affecting its chemical properties and reactivity.

    2’-Hydroxyacetophenone: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding capabilities.

Uniqueness of 2’-Mercapto-6’-methoxyacetophenon: The presence of both methoxy and mercapto groups in 2’-Mercapto-6’-methoxyacetophenon provides a unique combination of reactivity and binding properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-methoxy-6-sulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-6(10)9-7(11-2)4-3-5-8(9)12/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIFWAQTPPDHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83080-84-6
Record name 1-(2-methoxy-6-sulfanylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Mercapto-6'-methoxyacetophenon
Reactant of Route 2
Reactant of Route 2
2'-Mercapto-6'-methoxyacetophenon
Reactant of Route 3
Reactant of Route 3
2'-Mercapto-6'-methoxyacetophenon
Reactant of Route 4
2'-Mercapto-6'-methoxyacetophenon
Reactant of Route 5
2'-Mercapto-6'-methoxyacetophenon
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2'-Mercapto-6'-methoxyacetophenon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.